molecular formula C9H17N3O B14750163 Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- CAS No. 829-49-2

Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)-

Cat. No.: B14750163
CAS No.: 829-49-2
M. Wt: 183.25 g/mol
InChI Key: HVNKFOLPFVMTAG-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- is an organic compound with the molecular formula C10H17N3O. This compound is known for its unique structure, which includes a hydrazinecarboxamide group attached to a cyclohexylethylidene moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- typically involves the reaction of hydrazinecarboxamide with a suitable cyclohexyl derivative under controlled conditions. One common method involves the condensation of hydrazinecarboxamide with cyclohexanone in the presence of an acid catalyst. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinecarboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Hydrazine derivatives

    Substitution: Various substituted hydrazinecarboxamide derivatives

Scientific Research Applications

Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is facilitated by the presence of the hydrazinecarboxamide group, which can donate and accept hydrogen bonds. The compound’s unique structure allows it to fit into the active sites of various enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- can be compared with other similar compounds such as:

    Semicarbazide: Similar in structure but lacks the cyclohexylethylidene moiety.

    Aminourea: Contains a similar hydrazinecarboxamide group but with different substituents.

    Carbamylhydrazine: Another related compound with a hydrazinecarboxamide group.

The uniqueness of Hydrazinecarboxamide, 2-(1-cyclohexylethylidene)- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

829-49-2

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

(1-cyclohexylethylideneamino)urea

InChI

InChI=1S/C9H17N3O/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H3,10,12,13)

InChI Key

HVNKFOLPFVMTAG-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)N)C1CCCCC1

Origin of Product

United States

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